molecular formula C14H22ClNO4 B12706195 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride CAS No. 131963-06-9

1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride

Cat. No.: B12706195
CAS No.: 131963-06-9
M. Wt: 303.78 g/mol
InChI Key: KRIPIWMHHXGCKJ-UHFFFAOYSA-N
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Description

1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C14H22ClNO4 and a molecular weight of 303.78 g/mol . This compound is known for its unique structure, which includes a benzodioxine ring and a dimethylaminoethoxy group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxine ring, followed by the introduction of the methanol and dimethylaminoethoxy groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles like halides or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. .

Scientific Research Applications

1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The dimethylaminoethoxy group plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

131963-06-9

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C14H21NO4.ClH/c1-15(2)5-6-17-10-12(16)11-3-4-13-14(9-11)19-8-7-18-13;/h3-4,9,12,16H,5-8,10H2,1-2H3;1H

InChI Key

KRIPIWMHHXGCKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC2=C(C=C1)OCCO2)O.Cl

Origin of Product

United States

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